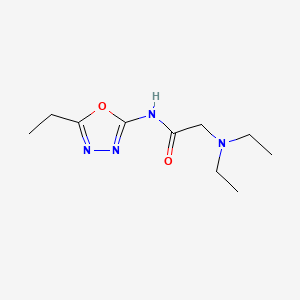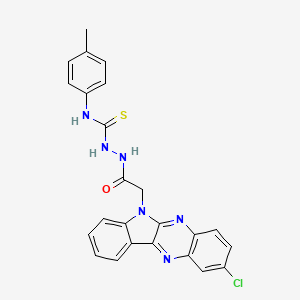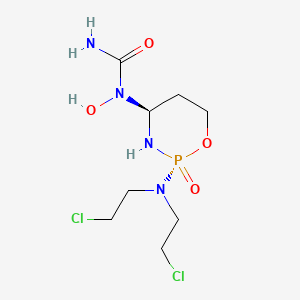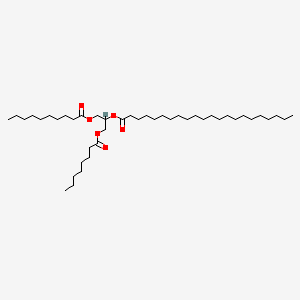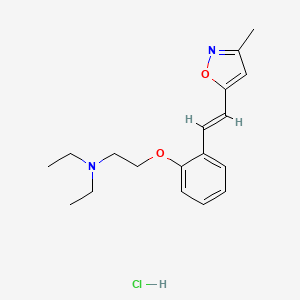
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- is a chemical compound with the molecular formula C10H16N2O.ClH . This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydropropenyl group, and an O-methyloxime moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Tetrahydropropenyl Group: The tetrahydropropenyl group is introduced via a hydrogenation reaction.
Formation of the O-Methyloxime Moiety: The O-methyloxime moiety is formed through the reaction of the aldehyde group with methoxyamine hydrochloride under acidic conditions.
Final Assembly: The final compound is assembled by combining the pyridine ring, tetrahydropropenyl group, and O-methyloxime moiety under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under optimized conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the tetrahydropropenyl and O-methyloxime groups.
1,2,5,6-Tetrahydropyridine: Does not contain the pyridinecarboxaldehyde moiety.
O-Methyloxime Derivatives: Similar in structure but may have different substituents.
Uniqueness
The uniqueness of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propenyl)-, O-methyloxime, monohydrochloride, (E)- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
139886-10-5 |
|---|---|
Molecular Formula |
C10H17ClN2O |
Molecular Weight |
216.71 g/mol |
IUPAC Name |
(E)-N-methoxy-1-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-3-6-12-7-4-5-10(9-12)8-11-13-2;/h3,5,8H,1,4,6-7,9H2,2H3;1H/b11-8+; |
InChI Key |
YYQWFORHGBXMQG-YGCVIUNWSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)CC=C.Cl |
Canonical SMILES |
CON=CC1=CCCN(C1)CC=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


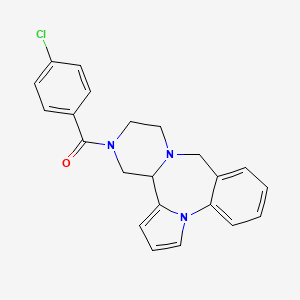

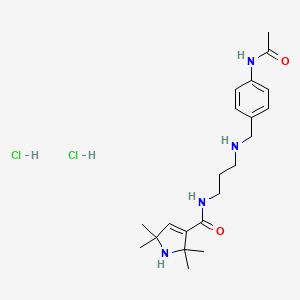
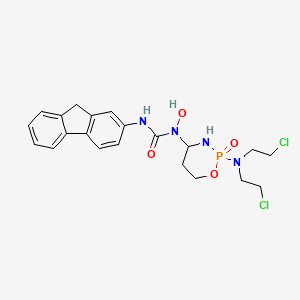

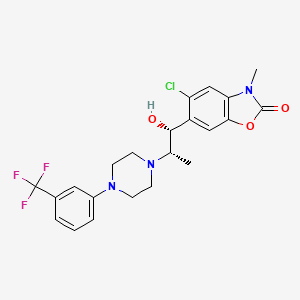
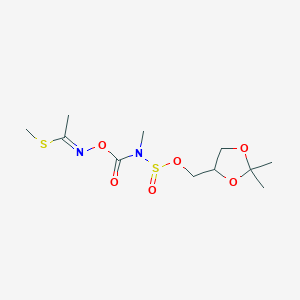
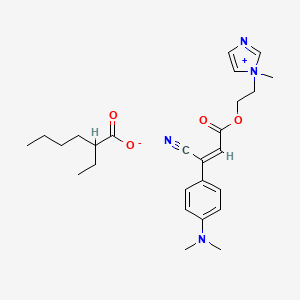
![4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol](/img/structure/B12709665.png)
